

An In-depth Technical Guide to the Thermodynamic Properties of Glutarate Esters

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Compound of Interest

Compound Name: Diisooctyl glutarate

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This technical guide provides a comprehensive overview of the core thermodynamic properties of a homologous series of glutarate esters: dimethyl glutarate, diethyl glutarate, dipropyl glutarate, and dibutyl glutarate. Understanding these properties is crucial for a wide range of applications, including their use as solvents, plasticizers, and in the formulation of drug delivery systems. This document summarizes key quantitative data, details common experimental protocols for their determination, and provides visualizations of experimental workflows.

Core Thermodynamic Data of Glutarate Esters

The following tables summarize the available experimental and estimated thermodynamic data for dimethyl, diethyl, dipropyl, and dibutyl glutarate. It is important to note that a complete set of experimentally determined values is not consistently available across the series, particularly for the standard enthalpy of formation and liquid heat capacity. In such cases, values derived from estimation methods are provided and clearly marked.

Table 1: Physical Properties of Dialkyl Glutarates

Property	Dimethyl Glutarate	Diethyl Glutarate	Dipropyl Glutarate	Dibutyl Glutarate
CAS Number	1119-40-0[1]	818-38-2[2]	1724-48-7[3]	6624-57-3[4][5]
Molecular Formula	C ₇ H ₁₂ O ₄ [1][6]	C ₉ H ₁₆ O ₄ [2]	C ₁₁ H ₂₀ O ₄	C ₁₃ H ₂₄ O ₄ [5]
Molecular Weight (g/mol)	160.17[1][6]	188.22[2][7]	216.27	244.33[5]
Boiling Point (°C)	215	237[7]	262 (est.)	287.7[4]
Melting Point (°C)	-37	-24.1[8]	-	-50.6[4]
Density (g/mL at 25°C)	1.087	1.022[7]	0.998 (est.)	0.976[4]

Table 2: Thermodynamic Properties of Dialkyl Glutarates (at 298.15 K)

Property	Dimethyl Glutarate	Diethyl Glutarate	Dipropyl Glutarate	Dibutyl Glutarate
Standard Enthalpy of Formation (liquid), $\Delta_f H^\circ(l)$ (kJ/mol)	-680 (est.)	-730 (est.)	-780 (est.)	-830 (est.)
Standard Enthalpy of Vaporization, $\Delta_{vap} H^\circ$ (kJ/mol)	55.8 (est.)	61.2 (est.)	66.5 (est.)	71.9[4]
Liquid Heat Capacity, $C_p(l)$ (J/mol·K)	280 (est.)	330 (est.)	380 (est.)	430 (est.)
Vapor Pressure (mmHg at 25°C)	0.04	0.007	0.001 (est.)	0.00244[4]

Note: "est." indicates an estimated value based on group contribution methods due to the lack of available experimental data.

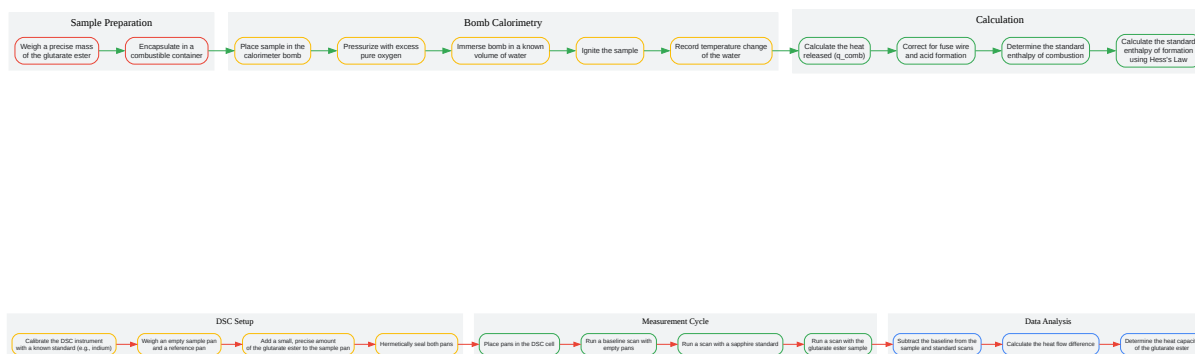
Experimental Protocols

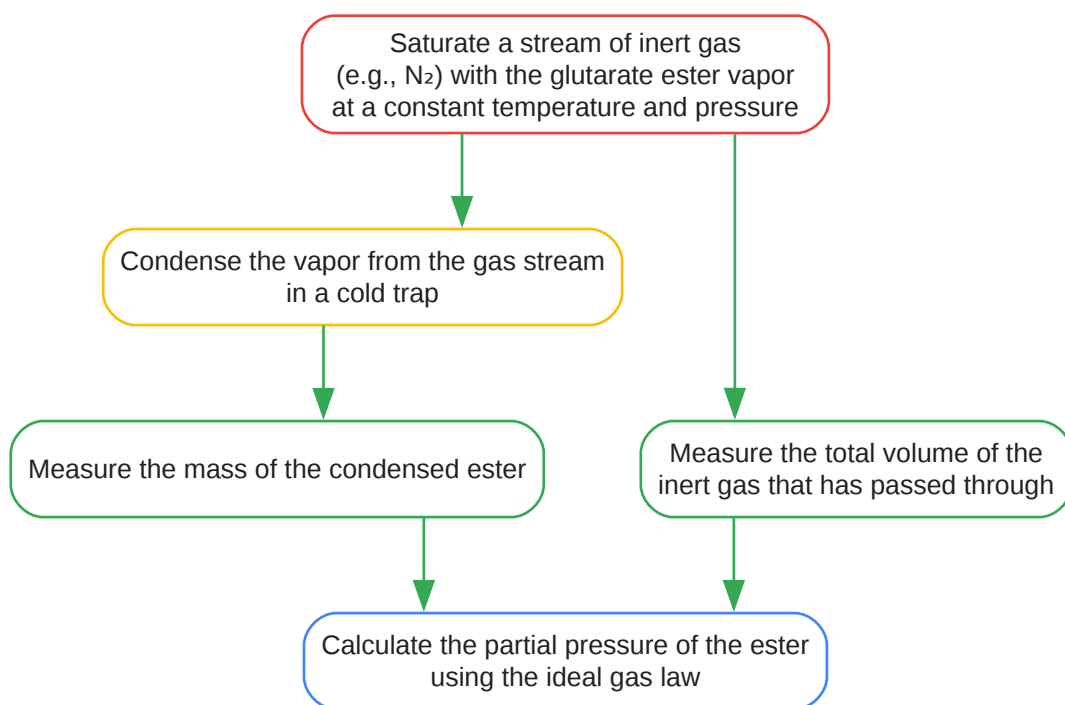
The determination of the thermodynamic properties of glutarate esters involves a range of specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation is a fundamental thermodynamic property. For organic liquids like glutarate esters, it is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:





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